Cas no 18483-64-2 (5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-en-1-yl)-4-phenyl-2H-chromen-2-one)

18483-64-2 structure
商品名:5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-en-1-yl)-4-phenyl-2H-chromen-2-one
5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-en-1-yl)-4-phenyl-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
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- 5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-en-1-yl)-4-phenyl-2H-chromen-2-one
- 2H-1-benzopyran-2-one, 5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-6-(3-methyl-1-oxobutyl)-4-phenyl-
- 2H-1-Benzopyran-2-one, 5,7-dihydroxy-8-(3-methyl-2-butenyl)-6-(3-methyl-1-oxobutyl)-4-phenyl-
- 5,7-Dihydroxy-8-(3-methyl-2-butenyl)-6-(3-methyl-1-oxobutyl)-4-phenyl-2H-1-benzopyran-2-one
- 4-Phenyl-5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one
- 5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-enyl)-4-phenylchromen-2-one
- Mammeisin
- Mammea A/AA
- CHEMBL194485
- NSC781046
- 5,7-Dihydroxy-8-(3-methyl-2-butenyl)-6-(3-methylbutyryl)-4-phenylcoumarin
- 5,7-Dihydroxy-8-isopentenyl-6-isovaleroyl-4-phenylcoumarin
- AKOS040752922
- DTXSID20171665
- LMPK12100002
- 18483-64-2
- 5,7-Dihydroxy-8-(3-methyl-2-butenyl)-6-(3-methyl-1-oxobutyl)-4-phenyl-2H-1-benzopyran-2-one, 9CI
- C09275
- CHEBI:69990
- 5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-enyl)-4-phenyl-chromen-2-one
- SCHEMBL6913744
- BDBM50483571
- Q27138334
- NSC-781046
- 5,7-Dihydroxy-8-(3-methyl-but-2-enyl)-6-(3-methyl-butyryl)-4-phenyl-chromen-2-one
- ConMedNP.1464
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- インチ: InChI=1S/C25H26O5/c1-14(2)10-11-17-23(28)22(19(26)12-15(3)4)24(29)21-18(13-20(27)30-25(17)21)16-8-6-5-7-9-16/h5-10,13,15,28-29H,11-12H2,1-4H3
- InChIKey: JIFOADIANOIMSK-UHFFFAOYSA-N
- ほほえんだ: CC(C)CC(=O)C1=C(C2=C(C(=C1O)CC=C(C)C)OC(=O)C=C2C3=CC=CC=C3)O
計算された属性
- せいみつぶんしりょう: 406.17808
- どういたいしつりょう: 406.17802393g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 696
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.8
- トポロジー分子極性表面積: 83.8Ų
じっけんとくせい
- PSA: 83.83
5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-en-1-yl)-4-phenyl-2H-chromen-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T33171-25mg |
Mammeisin |
18483-64-2 | 25mg |
¥ 10600 | 2024-07-19 | ||
TargetMol Chemicals | T33171-5mg |
Mammeisin |
18483-64-2 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
TargetMol Chemicals | T33171-5 mg |
Mammeisin |
18483-64-2 | 98% | 5mg |
¥ 7,000 | 2023-07-10 |
5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-en-1-yl)-4-phenyl-2H-chromen-2-one 関連文献
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1. Extractives of Mammea americana L. Part I. The 4-n-alkylcoumarins. Isolation and structure of mammea B/BA, B/BB, B/BC, and C/BBL. Crombie,D. E. Games,A. McCormick J. Chem. Soc. C 1967 2545
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2. Synthesis of the Mammea coumarins. Part 1. The coumarins of the mammea A, B, and C seriesLeslie Crombie,Raymond C. F. Jones,Christopher J. Palmer J. Chem. Soc. Perkin Trans. 1 1987 317
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3. Index of subjects, 1972
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4. Extractives from Guttiferae. Part XXI. The isolation and structure of nine coumarins from the bark of Mammea africana G. DonI. Carpenter,E. J. McGarry,F. Scheinmann J. Chem. Soc. C 1971 3783
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5. Extractives of Mammea americana L. Part IV. Identification of new 7,8-annulated relatives of the coumarins mammea A/AA, A/AB, B/AA, and B/AB, and new members of the 6-acyl family B/AA, B/AB, and B/ACL. Crombie,D. E. Games,N. J. Haskins,G. F. Reed J. Chem. Soc. Perkin Trans. 1 1972 2248
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